molecular formula C13H19NO B14643686 3-Cyclohexyl-4-methoxyaniline CAS No. 55376-89-1

3-Cyclohexyl-4-methoxyaniline

Cat. No.: B14643686
CAS No.: 55376-89-1
M. Wt: 205.30 g/mol
InChI Key: AMXMXXRSYUVHGE-UHFFFAOYSA-N
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Description

3-Cyclohexyl-4-methoxyaniline is an aromatic amine derivative featuring a cyclohexyl group at the 3-position and a methoxy group at the 4-position of the aniline ring.

  • Molecular Formula: Presumed to be C₁₃H₁₉NO (approximated based on cyclohexyl and methoxy substituents).
  • The methoxy group contributes to electronic effects, influencing reactivity and intermolecular interactions.
  • Applications: Likely serves as a synthetic intermediate in pharmaceuticals, agrochemicals, or materials science.

Properties

CAS No.

55376-89-1

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-cyclohexyl-4-methoxyaniline

InChI

InChI=1S/C13H19NO/c1-15-13-8-7-11(14)9-12(13)10-5-3-2-4-6-10/h7-10H,2-6,14H2,1H3

InChI Key

AMXMXXRSYUVHGE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N)C2CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-methoxyaniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. For instance, 4-methoxynitrobenzene can be reduced to 4-methoxyaniline, which can then undergo further reactions to introduce the cyclohexyl group .

Industrial Production Methods

Industrial production methods for 3-Cyclohexyl-4-methoxyaniline typically involve large-scale reduction processes and subsequent functional group modifications. These methods are optimized for high yield and purity, often employing catalytic hydrogenation and other advanced techniques .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-methoxyaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups like halides, alkyl groups, or acyl groups .

Scientific Research Applications

3-Cyclohexyl-4-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-methoxyaniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The methoxy group and the cyclohexyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects: Cyclohexyl vs. Cyclopentyl

4-(Cyclopentyloxy)-3-methoxyaniline (CAS: 105788-15-6)
  • Molecular Formula: C₁₂H₁₇NO₂ | Molecular Weight: 207.27 .
  • Structural Differences :
    • Cyclopentyloxy group (5-membered ring) replaces the cyclohexyl group.
    • Smaller ring size reduces steric hindrance but decreases lipophilicity compared to cyclohexyl.
  • Synthesis : High-yield routes emphasize the feasibility of cyclopentyl derivatives for industrial applications .
3-(Cyclopentyloxy)-4-methoxyaniline Hydrochloride (CAS: 844873-52-5)
  • Molecular Formula : C₉H₈FN₃O | Molecular Weight : 193.18 .
  • Key Differences :
    • Fluorine substitution introduces strong electron-withdrawing effects, altering electronic properties.
    • Hydrochloride salt improves aqueous solubility, enhancing bioavailability .

Comparison Insight :

Pharmacokinetic and Metabolic Profiles

1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (Anticancer Agent)
  • Key Data :
    • Rapid plasma degradation (half-life: 5 min initial phase) with cerebrospinal fluid (CSF) concentrations 3× plasma levels in dogs .
    • Cyclohexyl moiety facilitates CNS penetration, critical for treating intracranial cancers .
  • Metabolism : Generates inactive metabolites (e.g., cyclohexylamine, dicyclohexylurea) via hydroxydiazoalkane intermediates .

Comparison Insight :

  • The cyclohexyl group in 3-Cyclohexyl-4-methoxyaniline may similarly enhance tissue distribution , though its metabolic pathway (e.g., cytochrome P450 oxidation) would differ from nitrosoureas.

Structural Complexity and Isomerism

4,4'-Methylenebis(cyclohexylamine) (CAS: 1761-71-3)
  • Molecular Formula : C₁₃H₂₆N₂ | Molecular Weight : 210.36 .
  • Isomerism : Exists as trans-trans , cis-cis , or cis-trans geometric isomers, affecting crystallinity and industrial applications .

Comparison Insight :

  • Unlike this diamine, 3-Cyclohexyl-4-methoxyaniline lacks isomerism, simplifying synthesis but limiting structural diversity.

Pharmaceutical Intermediates

cis (+) 3-[4-Hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline
  • Methoxyaniline core is retained but modified with a benzyloxy group for synthetic protection .

Comparison Insight :

  • The target compound’s simpler structure (lacking fused rings) may streamline synthesis but reduce target specificity compared to chroman derivatives.

Research Implications

  • Synthetic Feasibility : Cyclohexyl derivatives require careful optimization for solubility, while cyclopentyl analogs offer metabolic advantages .
  • Industrial Use: Diamines like 4,4'-methylenebis(cyclohexylamine) highlight the importance of isomer control, a non-issue for the target compound .

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